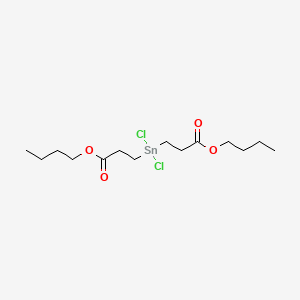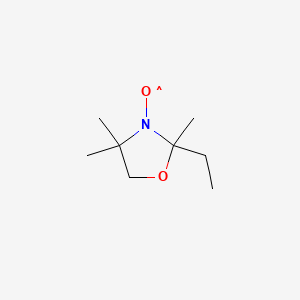
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is an organic compound belonging to the class of oxazolidines. Oxazolidines are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is notable for its unique structure, which includes an oxidanyl group attached to the oxazolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl typically involves the reaction of 2-ethyl-2,4,4-trimethyl-1,3-oxazolidine with an appropriate oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxidanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group back to its precursor state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while reduction can revert the compound to its original oxazolidine form.
科学研究应用
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl involves its interaction with molecular targets such as enzymes and receptors. The oxidanyl group can participate in redox reactions, altering the activity of target molecules and pathways. This can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.
相似化合物的比较
Similar Compounds
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine: The precursor to the oxidanyl derivative.
2-Methyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl: A similar compound with a methyl group instead of an ethyl group.
2-Phenyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl: A derivative with a phenyl group.
Uniqueness
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is unique due to its specific combination of an ethyl group and an oxidanyl group attached to the oxazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
InChI |
InChI=1S/C8H16NO2/c1-5-8(4)9(10)7(2,3)6-11-8/h5-6H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWLYIBEMOECY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983734 |
Source


|
| Record name | (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65162-38-1 |
Source


|
| Record name | 2-Ethyl-2,5,5-trimethyl-3-oxazolidinoxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

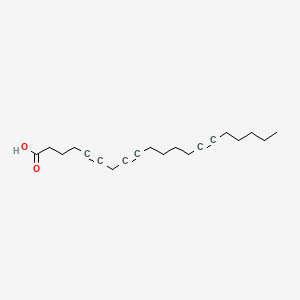
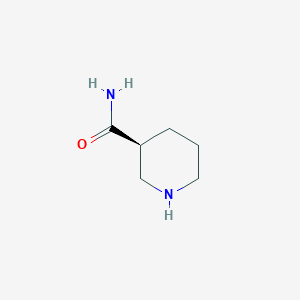
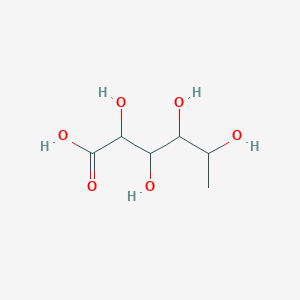
![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)
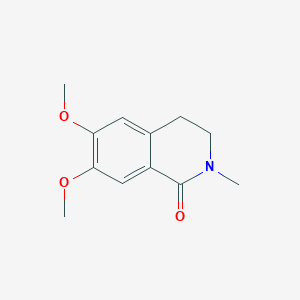
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
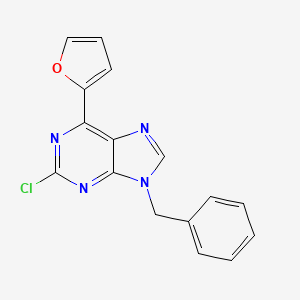
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
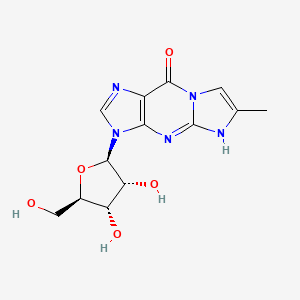
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
